Vitexin 4'-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

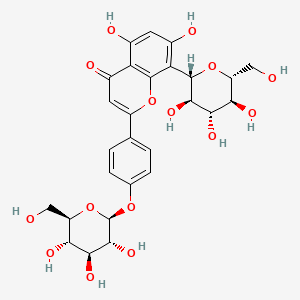

Vitexin 4’-glucoside is a naturally occurring flavonoid glycoside found in various plants, including Briza stricta. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects . This compound is a derivative of vitexin, which is apigenin-8-C-glucoside, and it has an additional glucose moiety attached at the 4’ position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vitexin 4’-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose. Glycosidases, on the other hand, operate under thermodynamic control using non-activated sugar donors, making them cost-effective for glycoside synthesis .

Industrial Production Methods: The industrial production of vitexin 4’-glucoside involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30–80% ethyl acetate, achieving yields of 90–99% for vitexin glycosides. The process involves the use of 50% ethyl acetate solvent system to convert vitexin into vitexin 4’-glucoside .

Analyse Des Réactions Chimiques

Types of Reactions: Vitexin 4’-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is particularly significant as it enhances the solubility and bioactivity of the compound .

Common Reagents and Conditions:

Glycosylation: Utilizes glycosyltransferases or glycosidases in the presence of activated or non-activated sugar donors.

Oxidation and Reduction: Standard reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are used under mild conditions.

Major Products: The primary product of glycosylation is vitexin 4’-glucoside itself, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the compound.

Applications De Recherche Scientifique

Vitexin 4’-glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s due to its neuroprotective properties

Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant and anti-inflammatory properties

Mécanisme D'action

Vitexin 4’-glucoside exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the release of pro-inflammatory cytokines and mediators.

Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.

Neuroprotective: Modulates calcium release-activated calcium currents and inhibits b-hexosaminidase, reducing the risk of neurodegenerative conditions.

Comparaison Avec Des Composés Similaires

Vitexin 4’-glucoside is unique due to its additional glucose moiety at the 4’ position, which enhances its solubility and bioactivity compared to vitexin. Similar compounds include:

Vitexin (apigenin-8-C-glucoside): Lacks the additional glucose moiety, resulting in lower solubility.

Isovitexin (apigenin-6-C-glucoside): Similar structure but with the glucose moiety at the 6 position, leading to different biological activities

Activité Biologique

Vitexin 4'-glucoside (VOG) is a flavonoid glycoside derived from vitexin, a C-glucoside flavone known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various health conditions, particularly in cardiovascular diseases and oxidative stress-related disorders.

Chemical Structure and Properties

VOG is characterized by the presence of a glucose molecule attached to the 4' position of the vitexin structure. Its molecular formula is C21H20O10, with a molecular weight of approximately 432.38 g/mol. The glycosylation enhances its solubility compared to vitexin, thus improving its bioavailability and pharmacological potential.

Antioxidant Activity

VOG has been shown to exhibit significant antioxidant properties. In a study involving human adipose-derived stem cells (hADSCs), VOG demonstrated protective effects against hydrogen peroxide-induced oxidative stress. Pretreatment with VOG at concentrations of 120 μM significantly reduced cell apoptosis and morphological damage caused by oxidative stress, as evidenced by decreased caspase-3 activity and lower rates of apoptosis/necrosis .

Table 1: Effects of VOG on hADSCs

| Treatment Concentration (μM) | Apoptosis Rate (%) | Caspase-3 Activity (Relative Units) | Morphological Changes |

|---|---|---|---|

| Control | 30 | 100 | Normal |

| VOG (120 μM) | 10 | 30 | Minimal Distortion |

| H2O2 (500 μM) | 80 | 90 | Severe Distortion |

Cardiovascular Protection

VOG, along with vitexin-2"-O-rhamnoside, has been extensively studied for its cardioprotective effects. Both compounds are derived from Cratagus pinnatifida, a plant traditionally used in herbal medicine for cardiovascular health. Research indicates that VOG can mitigate oxidative stress in cardiac cells, enhancing cell survival and function under stress conditions .

The mechanisms underlying the biological activities of VOG primarily involve:

- Antioxidant Mechanism : VOG scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage to cells.

- Anti-inflammatory Effects : VOG may inhibit pro-inflammatory cytokines and pathways, contributing to its protective effects in various tissues.

- Cell Survival Pathways : Activation of survival pathways such as PI3K/Akt has been suggested as a mechanism through which VOG exerts its protective effects against apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of VOG in clinical and experimental settings:

- A study investigating the effect of VOG on hADSCs showed that it significantly reduces oxidative stress-induced damage, suggesting potential applications in regenerative medicine .

- Another research focused on the enzymatic synthesis of novel vitexin glucosides, including VOG, indicated that glycosylation improves solubility and bioavailability, enhancing the pharmacological profile of vitexin derivatives .

Propriétés

IUPAC Name |

5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJPSSJEHVNDFL-WIQAIWCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.